REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[O:10][CH2:11][CH2:12]Cl.C([Li])CCC.CCCCCC>C1COCC1>[Br:9][C:4]1[C:3]2[O:10][CH2:11][CH2:12][C:2]=2[CH:7]=[C:6]([F:8])[CH:5]=1 |f:1.2|
|
Name
|
compound
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)F)Br)OCCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
n-butyllithium n-hexane
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with a mixture solution of water and acetonitrile, which
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2CCOC21)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |